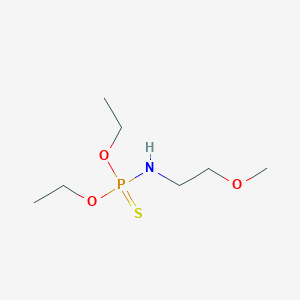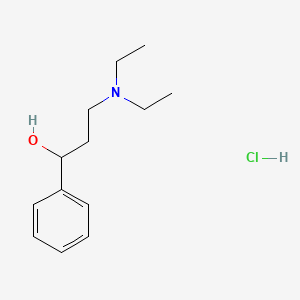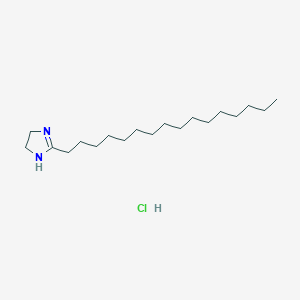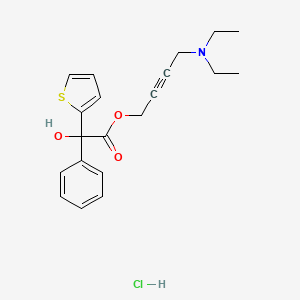
O,O-Diethyl N-(2-methoxyethyl)phosphoramidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-diethoxyphosphinothioyl-2-methoxy-ethanamine is a chemical compound with the molecular formula C7H18NO3PS and a molecular weight of 227.2615 g/mol . This compound is known for its unique structure, which includes a phosphinothioyl group attached to a methoxy-ethanamine backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of N-diethoxyphosphinothioyl-2-methoxy-ethanamine involves several steps. One common method includes the reaction of diethoxyphosphinothioyl chloride with 2-methoxy-ethanamine under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent decomposition of the reactants . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
N-diethoxyphosphinothioyl-2-methoxy-ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
N-diethoxyphosphinothioyl-2-methoxy-ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of new drugs.
Wirkmechanismus
The mechanism of action of N-diethoxyphosphinothioyl-2-methoxy-ethanamine involves its interaction with specific molecular targets. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
N-diethoxyphosphinothioyl-2-methoxy-ethanamine can be compared with other similar compounds, such as:
- N-dimethoxyphosphinothioyl-2-methoxy-ethanamine
- N-dipropoxyphosphinothioyl-2-methoxy-ethanamine
- N-diethoxyphosphoryl-3-fluoro-4-methyl-aniline
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the phosphinothioyl group and the methoxy-ethanamine backbone in N-diethoxyphosphinothioyl-2-methoxy-ethanamine provides distinct properties that make it valuable for specific research applications .
Eigenschaften
CAS-Nummer |
35812-41-0 |
|---|---|
Molekularformel |
C7H18NO3PS |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
N-diethoxyphosphinothioyl-2-methoxyethanamine |
InChI |
InChI=1S/C7H18NO3PS/c1-4-10-12(13,11-5-2)8-6-7-9-3/h4-7H2,1-3H3,(H,8,13) |
InChI-Schlüssel |
WHHGFZDOACKCDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(NCCOC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate](/img/structure/B13998125.png)







![1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea](/img/structure/B13998168.png)





